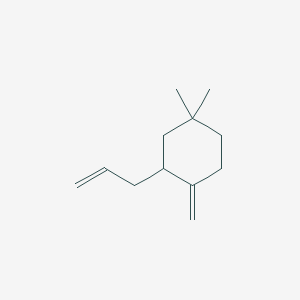
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is also known by other names such as p-Mentha-1(7),8-diene and ψ-Limonene . This compound is a colorless liquid with a distinct odor and is soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane typically involves the condensation of alkenes like cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid[2][2]. The reaction is carried out at temperatures ranging from room temperature to 60°C and at atmospheric pressure or slightly above[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is subjected to distillation, crystallization, and filtration to obtain the pure compound[2][2].
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Limonene: Similar in structure but differs in the position of double bonds.
Mentha-1,7(8)-diene: Another isomer with similar properties.
Pseudolimonene: Shares structural similarities but has different stereochemistry.
Uniqueness
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
831211-93-9 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
1,1-dimethyl-4-methylidene-3-prop-2-enylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-6-11-9-12(3,4)8-7-10(11)2/h5,11H,1-2,6-9H2,3-4H3 |
Clave InChI |
SLFLDNYQJXSSKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=C)C(C1)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
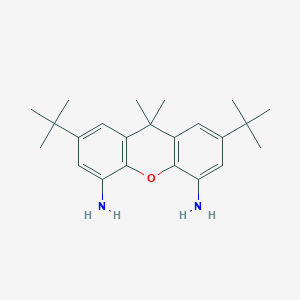
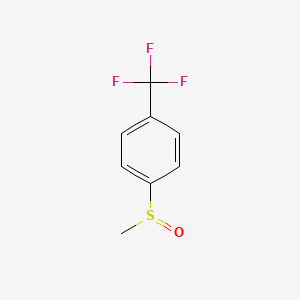
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
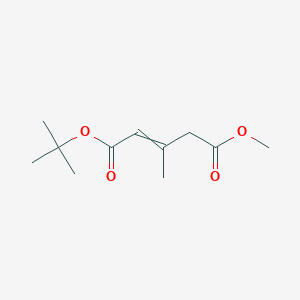
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
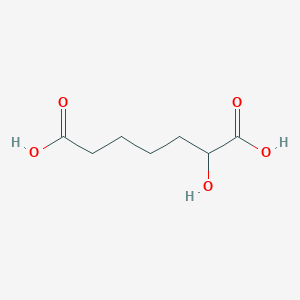

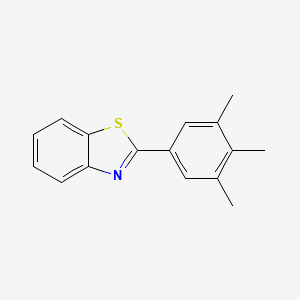
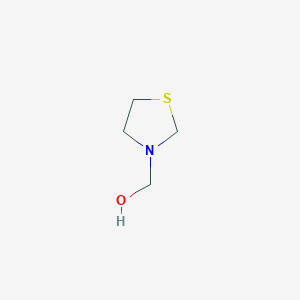
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
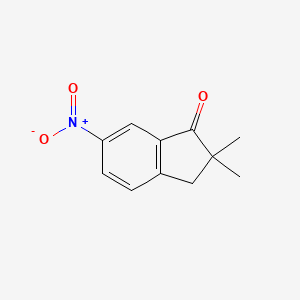
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
